1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system with a sulfonamide group attached at the 3-position. The unique structural features of this compound make it a valuable scaffold for the development of various pharmacologically active agents.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the FGFR signaling pathway . This pathway is involved in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these processes, potentially leading to the inhibition of tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could be beneficial for its bioavailability and distribution
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that this compound could have potential therapeutic effects in cancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of FGFRs can vary under different conditions, which could affect the efficacy of this compound . Furthermore, the stability of this compound could be affected by factors such as pH and temperature. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can yield the pyrrolo[2,3-b]pyridine core, which can then be sulfonated using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce various functional groups at the pyridine ring .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the sulfonamide group but shares the core structure.
1H-Indole-3-sulfonamide: Contains an indole ring instead of the pyridine ring.
Pyridine-3-sulfonamide: Lacks the fused pyrrole ring.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its fused ring system and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJDFHNLVCJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)(=O)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.